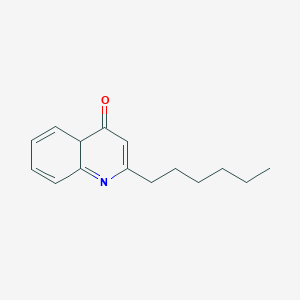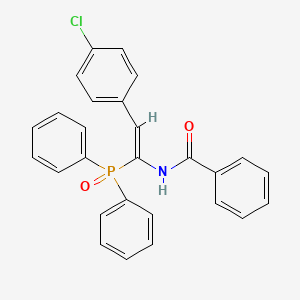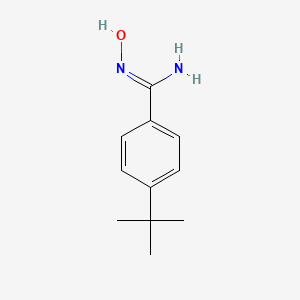
2-hexyl-4aH-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-4aH-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a hexyl group attached to the second position and a ketone functional group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-4aH-quinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then cyclized to form the quinoline core, followed by oxidation to introduce the ketone functional group at the fourth position.
Another approach involves the use of 2-aminobenzophenone and hexyl aldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation step to form the intermediate, which is then cyclized and oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-Hexyl-4aH-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and organometallic reagents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-hexyl-4aH-quinolin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
2-Hexyl-4aH-quinolin-4-one can be compared with other similar quinoline derivatives, such as:
2-Methyl-4aH-quinolin-4-one: Similar structure but with a methyl group instead of a hexyl group.
2-Phenyl-4aH-quinolin-4-one: Similar structure but with a phenyl group instead of a hexyl group.
4-Hydroxy-2-quinolone: Similar structure but with a hydroxyl group at the fourth position instead of a ketone group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its hexyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity and therapeutic potential.
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
2-hexyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11,13H,2-5,8H2,1H3 |
InChIキー |
HXQSRPRYLDEZCZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=O)C2C=CC=CC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346673.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346682.png)
![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346685.png)
![1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12346691.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide](/img/structure/B12346699.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346701.png)


![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate](/img/structure/B12346719.png)

![N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B12346723.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346728.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-naphthalen-1-ylpyrazolidine-3-carboxamide](/img/structure/B12346729.png)
![1-[(3-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B12346764.png)
